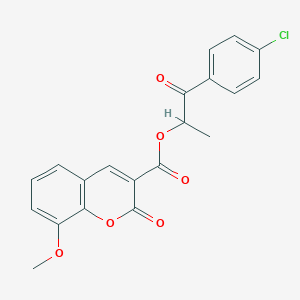

1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

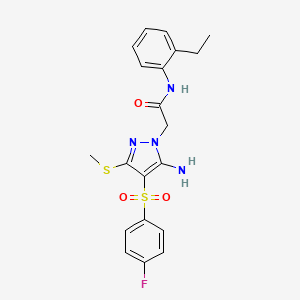

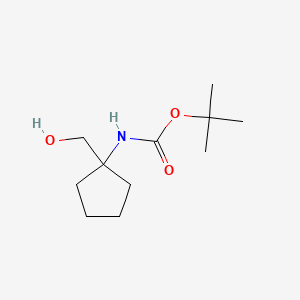

The compound "1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate" is a complex organic molecule that appears to be related to various biologically active compounds. The structure suggests the presence of a chromene core, which is a common feature in many pharmacologically relevant chemicals, and functional groups such as a methoxy group and a chlorophenyl group that could influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related chromene compounds has been reported in the literature. For instance, a rapid synthetic method for 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate in many biologically active compounds, was established using commercially available 1-(2-hydroxyphenyl) ethanone through a Vilsmeier reaction followed by oxidation with Jones reagent . This method could potentially be adapted for the synthesis of the compound by introducing the appropriate substituents at the relevant positions on the chromene core.

Molecular Structure Analysis

The molecular structure of chromene derivatives can be complex, and their identification by spectroscopic techniques alone can be challenging. For example, the synthesis of a pyrazole-containing chromene derivative required single-crystal X-ray analysis for unambiguous structure determination . This suggests that for a comprehensive analysis of the molecular structure of "1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate," similar advanced techniques would likely be necessary to confirm the placement of substituents and the overall molecular conformation.

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions, including nucleophilic addition, which can lead to the opening of the pyrone ring as seen in the synthesis of a chromanone derivative . The presence of functional groups such as the methoxy group and the chlorophenyl group in the compound of interest could also participate in reactions, potentially leading to the formation of metal chelates or other derivatives through substitution or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives can be influenced by their functional groups. For instance, the presence of a methoxy group can contribute to the formation of intramolecular and intermolecular hydrogen bonds, as seen in the structural and spectral analysis of a related chromanone . Thermal stability is another important property, and a chromanone derivative was found to be stable up to 128°C in an air atmosphere before decomposing . These findings suggest that "1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate" may also exhibit specific thermal behavior and stability characteristics that could be relevant for its handling and potential applications.

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis and DFT Study : Al‐Sehemi, Irfan, and El-Agrody (2012) synthesized and characterized 4H-benzo[h]chromene derivatives through the interaction of 4-methoxy-1-naphthol with α-cyano-p-chlorocinnamonitrile and ethyl α-cyano-p-chlorocinnamate. The study involved density functional theory (DFT) for geometry optimization and analysis of molecular orbitals (Al‐Sehemi, Irfan, & El-Agrody, 2012).

Antimicrobial Activity : Radwan et al. (2020) synthesized and analyzed the single-crystal structure of ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]-chromene-2-carboxylate. They reported its antimicrobial activity, showing potential for pharmaceutical applications (Radwan et al., 2020).

Potential Applications

Photoelectrical Characterizations : Ibrahim et al. (2017) discussed the synthesis of 5-hydroxy-4-methoxy-7-oxo-7H-furo[3,2-g]chromene-6-carbonitrile and its potential in optoelectronic device applications due to its phototransient properties under various illumination intensities (Ibrahim et al., 2017).

Biological Activity Assessment : El Azab, Youssef, and Amin (2014) synthesized novel 2H-chromene derivatives bearing phenylthiazolidinones, highlighting their remarkable antimicrobial activity on different classes of bacteria and fungi, suggesting potential for medical and agricultural applications (El Azab, Youssef, & Amin, 2014).

Propriétés

IUPAC Name |

[1-(4-chlorophenyl)-1-oxopropan-2-yl] 8-methoxy-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClO6/c1-11(17(22)12-6-8-14(21)9-7-12)26-19(23)15-10-13-4-3-5-16(25-2)18(13)27-20(15)24/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXYALANTOLAAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)Cl)OC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B3013878.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B3013879.png)

![4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3013890.png)

![Diethyl 2-(((5-([1,1'-biphenyl]-4-ylcarbamoyl)-4-phenylthiazol-2-yl)amino)methylene)malonate](/img/structure/B3013892.png)

![Ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-3-carboxylate](/img/structure/B3013895.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide](/img/structure/B3013900.png)